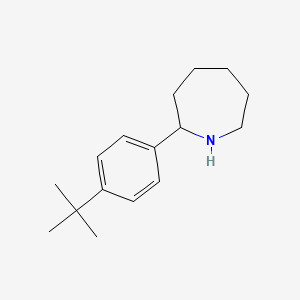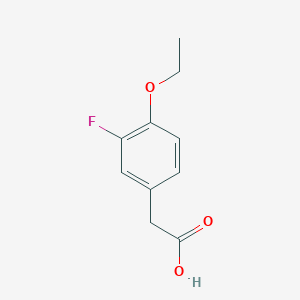![molecular formula C13H16F3N B3133119 2-[3-(Trifluoromethyl)phenyl]azepane CAS No. 383131-08-6](/img/structure/B3133119.png)
2-[3-(Trifluoromethyl)phenyl]azepane
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]azepane is an organic compound that belongs to the class of azepanes. It has a molecular formula of C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is also known as TFAz.
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a phenyl ring at the 2-position. The phenyl ring carries a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.27 g/mol . The compound is predicted to have a boiling point of 275.6±40.0 °C and a density of 1.116±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-[3-(Trifluoromethyl)phenyl]azepane and its derivatives have been explored in various synthetic and material applications. A study by Belhocine et al. (2011) demonstrated the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids, useful for mitigating disposal issues in the polyamide industry. These ionic liquids exhibit wide electrochemical windows, suggesting potential applications as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Pharmaceutical and Therapeutic Research
Azepane-based compounds, including those derived from this compound, have shown significant pharmaceutical potential. Zha et al. (2019) reviewed azepane-based drugs, noting their diverse structural properties and applications in treating various diseases. Over 20 azepane-based drugs have been approved by the FDA, addressing needs in cancer, tuberculosis, Alzheimer's disease, and antimicrobial therapy (Zha et al., 2019).
Chemical Synthesis and Organic Chemistry
Masson et al. (2018) described the synthesis of α-trifluoromethyl azepanes through a ring expansion process starting from l-proline, demonstrating the chemical versatility and potential of azepane derivatives in organic synthesis (Masson et al., 2018).
Catalysis and Polymerization
The role of azepane derivatives in catalysis and polymerization is another area of research. Pitchaimani et al. (2013) synthesized lanthanide(III) azepane dithiocarbamate complexes and explored their catalytic activity in the trimethylsilylcyanation of carbonyl compounds (Pitchaimani et al., 2013).
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOGEMZGMOSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




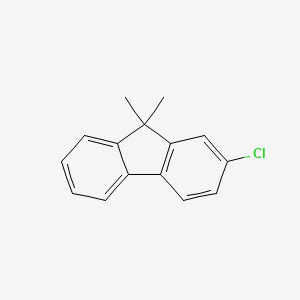



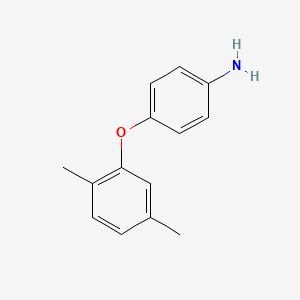
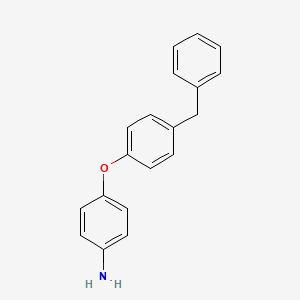
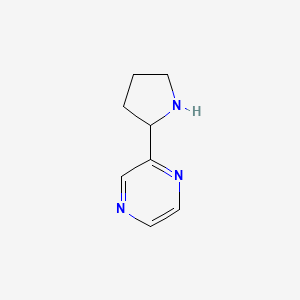
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
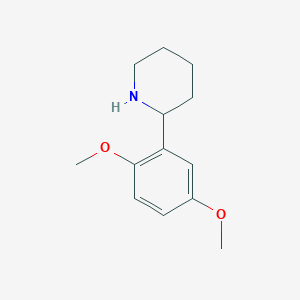
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)
